4-(4-Trifluoromethylphenyl)benzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNFCJGQVWHMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395623 | |
| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356058-18-9 | |
| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number and molecular weight of 4-(4-Trifluoromethylphenyl)benzylamine
[1]
Executive Summary
4-[4-(Trifluoromethyl)phenyl]benzylamine is a specialized biaryl building block used extensively in medicinal chemistry and drug discovery.[1] Characterized by a biphenyl core substituted with a trifluoromethyl group at the 4'-position and an aminomethyl group at the 4-position, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other bioactive small molecules.[1] Its structural rigidity, combined with the metabolic stability and lipophilicity conferred by the trifluoromethyl group, makes it a "privileged scaffold" for optimizing pharmacokinetic profiles.
Physicochemical Profile
The following data characterizes the free base form of the compound.
| Property | Data |
| Chemical Name | 4-[4-(Trifluoromethyl)phenyl]benzylamine |
| IUPAC Name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine |
| CAS Number | 356058-18-9 |
| Molecular Formula | C₁₄H₁₂F₃N |
| Molecular Weight | 251.25 g/mol |
| SMILES | NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1 |
| InChI Key | YCVFDTRUBSFXSA-UHFFFAOYSA-N |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Synthetic Methodologies
The synthesis of 4-[4-(Trifluoromethyl)phenyl]benzylamine typically employs palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[1] This route is preferred for its high functional group tolerance and scalability.[1]
Protocol A: Suzuki-Miyaura Cross-Coupling (Representative Workflow)
This method involves the coupling of 4-(trifluoromethyl)phenylboronic acid with a protected 4-bromobenzylamine (or 4-bromobenzonitrile followed by reduction).[1]
Reagents:
-
Substrate B: 4-Bromobenzonitrile (Precursor route) or N-Boc-4-bromobenzylamine[1]
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]
-
Base: K₂CO₃ or Na₂CO₃[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Methodology:
-
Coupling : Charge a reaction vessel with 4-bromobenzonitrile (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in degassed dioxane/water.
-
Catalysis : Add Pd(PPh₃)₄ (5 mol%) under an inert atmosphere (N₂ or Ar).
-
Reflux : Heat the mixture to 90–100°C for 12–16 hours. Monitor consumption of the bromide via TLC or LC-MS.[1]
-
Workup : Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate to yield the intermediate nitrile: 4'-(trifluoromethyl)biphenyl-4-carbonitrile.[1]
-
Reduction : Dissolve the nitrile intermediate in anhydrous THF. Slowly add LiAlH₄ (2.0 eq) at 0°C, then reflux for 4 hours.
-
Isolation : Quench carefully with Fieser method (Water/15% NaOH/Water), filter precipitate, and concentrate filtrate to obtain the target amine.[1]
Visualization of Synthetic Logic
Figure 1: Synthetic pathway converting aryl halide precursors to the target biaryl amine via Suzuki coupling and nitrile reduction.[1]
Applications in Drug Discovery[1]
This compound is utilized as a linker or terminal motif in the design of small molecule inhibitors.[1]
-
Kinase Inhibition : The biphenyl core mimics the hydrophobic adenine-binding pocket of various kinases.[1] The trifluoromethyl group occupies hydrophobic sub-pockets (e.g., the "back pocket" in p38 MAP kinase or VEGFR), enhancing binding affinity through van der Waals interactions.
-
GPCR Ligands : Biaryl amines are frequent pharmacophores in antagonists for receptors such as CCR5 (chemokine receptors) and various serotonin receptors.[1]
-
Fragment-Based Design : The rigid biphenyl spacer provides a defined distance between the primary amine (which often forms salt bridges with Asp or Glu residues in proteins) and the lipophilic CF3 tail.[1]
Application Workflow: Fragment Optimization
Figure 2: Role of the compound in fragment-based drug discovery and lead optimization cycles.
Handling and Safety Data
Signal Word: WARNING
-
Hazard Statements :
-
Precautionary Measures :
References
Technical Guide: Solubility Optimization of 4-(4-Trifluoromethylphenyl)benzylamine
Executive Summary
Compound: 4-(4-Trifluoromethylphenyl)benzylamine (Systematic Name: 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-methanamine).
Class: Fluorinated Biaryl Methylamine.[1]
Primary Solvents: Dimethyl Sulfoxide (DMSO), Methanol (MeOH).[1]
Critical Insight: This molecule exhibits a "Push-Pull" solubility profile.[1] The highly lipophilic trifluoromethyl-biphenyl tail dominates its physicochemical behavior, necessitating aprotic polar solvents (DMSO) for high-concentration stocks (
Part 1: Physicochemical Profile & Solubility Prediction[1]
To master the handling of this compound, one must understand the competition between its functional groups.[1]
| Structural Component | Property | Impact on Solubility |
| Trifluoromethyl Group ( | Highly Lipophilic, Electron-withdrawing | Drastically reduces water solubility; enhances solubility in fluorinated or chlorinated solvents. |
| Biphenyl Core | Rigid, Planar, Hydrophobic | Increases lattice energy (melting point) and LogP (estimated ~3.5–4.5). Requires solvents with high polarizability (e.g., DMSO). |
| Benzylamine ( | Polar, Basic (pKa ~9.0) | Provides a "handle" for H-bonding in Methanol.[1] Allows salt formation (HCl) to improve aqueous compatibility.[1] |
Theoretical Solubility Thresholds
Estimates based on structural analogues (Fluorinated Biphenyl Amines):
-
DMSO: High Solubility (Likely 50–100 mg/mL ).[1] The sulfoxide oxygen accepts H-bonds from the amine, while the methyl groups and sulfur interact with the aromatic
-system. -
Methanol: Moderate to High Solubility (Likely 10–50 mg/mL ).[1] Good solubility for the amine, but the hydrophobic tail may limit saturation compared to DMSO.[1]
-
Water: Insoluble (< 0.1 mg/mL) as a free base.[1]
Part 2: Solvent Interaction Mechanisms
The choice between DMSO and Methanol depends on the downstream application (e.g., biological assay vs. synthetic workup).
DMSO (Dimethyl Sulfoxide)
Mechanism: DMSO acts as a distinct "molecular wedge."[1] Its high dipole moment and polarizability allow it to disrupt the
-
Best For: High-concentration stock solutions (10 mM – 100 mM) for biological screening or long-term storage.[1]
-
Risk: DMSO is hygroscopic.[1] Absorption of atmospheric water can cause the hydrophobic free base to "crash out" (precipitate) over time.[1]
Methanol (MeOH)
Mechanism: Methanol solvates the amine headgroup via hydrogen bonding.[1] However, it struggles to solvate the bulky hydrophobic biphenyl tail as effectively as DMSO.[1]
-
Best For: Synthetic transfers, LC-MS sample preparation, and reactions where solvent removal is required (DMSO is difficult to evaporate).
-
Optimization: Solubility in methanol can be significantly enhanced by slight warming (40°C) or by converting the amine to its Hydrochloride (HCl) salt.[1]
Visualization: Solvation Dynamics
The following diagram illustrates the competing forces during dissolution.
Caption: Figure 1. Dual-mode solvation: DMSO targets the aromatic core, while Methanol targets the amine headgroup.
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM Stock in DMSO
Standard for biological assays.[1]
-
Weighing: Accurately weigh 3.3 mg of this compound (MW ≈ 329.3 g/mol , verify exact MW on batch CoA).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:
99.9%, stored over molecular sieves). -
Dissolution: Vortex vigorously for 30 seconds.
-
Observation: If solid remains, sonicate in a water bath at 37°C for 5 minutes.
-
-
Verification: Inspect visually. The solution should be crystal clear.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.
Protocol B: Saturation Shake-Flask Method (Thermodynamic Solubility)
Use this to determine the exact solubility limit in Methanol or DMSO for your specific batch.
-
Excess Addition: Add excess solid compound (~50 mg) to 1 mL of solvent (Methanol or DMSO) in a glass vial.
-
Equilibration: Shake or stir at room temperature (25°C) for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (Do not use Nylon filters; they bind lipophilic amines).
-
Quantification: Dilute the supernatant 100-fold and analyze via HPLC-UV (254 nm) against a standard curve.
Workflow Visualization: Solubility Determination
Caption: Figure 2.[2] Standard "Shake-Flask" workflow for determining thermodynamic solubility.
Part 4: Stability & Troubleshooting
The "Water Crash" Phenomenon
Because the
-
Threshold: Keep DMSO concentration < 0.5% in aqueous media.[1][3]
-
Mitigation: If precipitation occurs upon dilution, pre-dilute the DMSO stock into 100% Methanol or Ethanol before adding to water, or use a carrier like Cyclodextrin.[1]
Carbonate Formation
Primary amines react with atmospheric
-
Symptom: White crust forming on the rim of the bottle.[1]
-
Prevention: Purge stock solution vials with Nitrogen or Argon gas before closing.[1]
"Oiling Out"
In Methanol, if the concentration is too high and the temperature drops, the compound may separate as an oil rather than crystals.
-
Fix: Re-warm the solution to 40°C and add a seed crystal, or add a few drops of DMSO to act as a co-solvent.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays.[1] Bethesda (MD): National Library of Medicine (US).[1] Available at: [Link]
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational text on lipophilicity/solubility relationships).
-
PubChem. Compound Summary: 4-(Trifluoromethyl)benzylamine (Structural Analogue).[1][4][5] National Library of Medicine.[1] Available at: [Link]
Sources
Lipophilicity Profiling of Fluorinated Biaryl Amines: A Technical Deep Dive into 4-(4-Trifluoromethylphenyl)benzylamine
Executive Summary
4-(4-Trifluoromethylphenyl)benzylamine (CAS: 356058-18-9) represents a "privileged structure" in medicinal chemistry—the fluorinated biaryl scaffold.[1] This compound integrates three distinct pharmacophoric elements: a lipophilic trifluoromethyl (-CF₃) tail, a rigid biphenyl core, and a polar, ionizable aminomethyl headgroup.
Understanding the lipophilicity (LogP/LogD) of this molecule is not merely a data-collection exercise; it is a study in competing molecular forces.[1] The electron-withdrawing nature of the -CF₃ group and the extended conjugation of the biphenyl system create a highly hydrophobic core, while the primary amine introduces pH-dependent solubility.[1] This guide provides a rigorous analysis of these properties, offering validated protocols for their determination and interpreting their impact on drug-like behavior, specifically Blood-Brain Barrier (BBB) penetration and membrane partitioning.[1]
Part 1: Molecular Architecture & Physicochemical Profile
Structural Deconstruction
The lipophilicity of this compound is defined by the additive and non-additive contributions of its fragments.
-
The Fluorine Effect: The -CF₃ group is not just hydrophobic; it increases metabolic stability by blocking cytochrome P450 oxidation at the para-position.[1] It adds approximately +1.2 units to the LogP compared to a hydrogen atom.
-
The Biphenyl Core: This scaffold provides rigidity. While often drawn planar, the ortho-hydrogens induce a twist angle (~44°) between the rings to minimize steric strain, which impacts solvation volume and, consequently, LogP.
-
The Aminomethyl Anchor: This is the primary determinant of distribution (LogD). With a pKa ≈ 9.2–9.4, this group is >99% protonated at physiological pH (7.4), creating a cationic species that resists passive membrane diffusion despite the lipophilic tail.
Consensus Physicochemical Data
Note: Values represent a consensus of experimental analogues and high-fidelity predictive models (ACD/Labs, ChemAxon).
| Property | Value | Confidence | Technical Note |
| Formula | C₁₄H₁₂F₃N | High | MW: 251.25 g/mol |
| LogP (Neutral) | 4.1 ± 0.3 | High | Neutral species (pH > 11.5).[1] High lipophilicity due to biaryl+CF₃. |
| pKa (Base) | 9.3 ± 0.2 | Medium | Conjugate acid of the primary amine. |
| LogD (pH 7.4) | 2.2 ± 0.4 | High | The "effective" lipophilicity in blood. The drop from LogP 4.1 reflects ionization. |
| Polar Surface Area | 26.02 Ų | High | Exclusively from the -NH₂ group.[1] |
| H-Bond Donors | 2 | High | -NH₂ protons.[1] |
Visualization of Property Relationships
The following diagram illustrates how structural features dictate the physicochemical output.
Figure 1: Structure-Property Relationship (SPR) map detailing how the fluorinated tail and amine headgroup compete to define the LogP/LogD profile.[1]
Part 2: The Ionization Challenge (LogP vs. LogD)
For researchers, the distinction between LogP and LogD is critical for this molecule.
-
LogP is the partition coefficient of the neutral molecule.
-
LogD is the distribution coefficient at a specific pH.
Given the pKa of ~9.3, the Henderson-Hasselbalch equation dictates:
At pH 7.4:
Implication: While the neutral molecule is highly lipophilic (LogP 4.1), the ionized species circulates with a LogD of 2.2. This places it in the "Sweet Spot" (LogD 1–3) for oral absorption and BBB penetration, balancing solubility with permeability.
Part 3: Validated Experimental Protocols
Measuring the lipophilicity of lipophilic amines is notoriously difficult due to "silanol tailing" in HPLC and emulsion formation in shake-flask methods.[1] The following protocols are engineered to mitigate these artifacts.
Protocol A: High-Throughput RP-HPLC (Modified OECD 117)
Best for: Rapid screening and LogP estimation.[1]
Principle: Retention time on a C18 column correlates with LogP. However, standard silica columns bind amines, artificially increasing retention. We use a Chaotropic Mobile Phase to mask silanols.
Materials:
-
Column: Agilent ZORBAX Eclipse XDB-C18 (or equivalent end-capped column).[1]
-
Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Trifluoroacetic acid (TFA) (pH ~3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Reference Standards: Benzylamine (Low), Toluene (Mid), Triphenylene (High).
Workflow:
-
Preparation: Dissolve this compound in Methanol (1 mg/mL).
-
Isocratic Run: 60% Mobile Phase B / 40% Mobile Phase A at 1.0 mL/min.
-
Dead Time (
): Measure using Uracil or Sodium Nitrate. -
Calculation: Calculate the Capacity Factor (
): Derive LogP using the calibration curve from standards:
Protocol B: Potentiometric Titration (The "Gold Standard")
Best for: Simultaneous pKa and LogP determination (e.g., Sirius T3 System).
Principle: A dual-phase titration (Water/Octanol) measures the shift in pKa caused by partitioning.[1] This avoids the physical separation of phases required in shake-flask methods.[1]
Workflow:
-
Calibration: Calibrate electrode with standard buffers (pH 2, 7, 12).
-
Sample Loading: Load ~1 mg of compound into the assay vial.
-
Titration 1 (Aqueous): Titrate from pH 2 to pH 12 to determine aqueous pKa (expected ~9.3).
-
Titration 2 (Octanol): Add n-Octanol. Titrate again. The apparent pKa shift (
) is directly related to LogP. -
Result: The software calculates LogP (neutral) and LogD profile across the pH range.
Experimental Logic Visualization
Figure 2: Decision tree for selecting the appropriate lipophilicity determination protocol based on precision vs. throughput needs.
Part 4: Strategic Implications in Drug Design
Blood-Brain Barrier (BBB) Permeability
This compound is an excellent candidate for CNS targeting.[1]
-
MPO Score: The Multiparameter Optimization (MPO) score for CNS drugs favors a LogP < 5 and pKa < 10.
-
Mechanism: The high lipophilicity (LogP 4.1) drives the compound into the lipid bilayer. The ionization (pKa 9.3) prevents it from being "trapped" in the lipid core, allowing it to exit into the cytosol.
-
Risk: High lipophilicity + cationic charge can lead to phospholipidosis (accumulation in lysosomes). Monitoring via in vitro toxicity assays is recommended.
Formulation
The free base is likely an oil or low-melting solid with poor aqueous solubility.[1]
-
Recommendation: Generate the Hydrochloride (HCl) or Fumarate salt. The salt form will be highly crystalline and water-soluble, reverting to the lipophilic free base only in the alkaline environment of the intestine (or upon buffering), facilitating absorption.
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing, Paris. Link
-
PubChem Compound Summary. 4-(Trifluoromethyl)benzylamine (Analogous substructure data).[1] National Center for Biotechnology Information. Link
-
Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. In Pharmacokinetic Optimization in Drug Research. Wiley-VCH.[1] (Seminal text on pH-metric LogP determination).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
ChemicalBook. this compound Product Entry (CAS 356058-18-9).[1][2]Link
Sources
Structural and Functional Divergence: 4-(4-Trifluoromethylphenyl)benzylamine vs. Benzylamine Derivatives
The following technical guide details the structural, physicochemical, and pharmacological divergences between 4-(4-Trifluoromethylphenyl)benzylamine (a specific biaryl scaffold) and standard benzylamine derivatives .
Executive Summary
In modern drug discovery, the transition from a simple benzylamine core to a biaryl benzylamine scaffold represents a critical "fragment-to-lead" evolution. While standard benzylamine derivatives serve as versatile linkers or primary pharmacophores in early-stage screening, This compound is a specialized, privileged structure designed for high-affinity targeting.
This guide analyzes the impact of the 4-(4-trifluoromethylphenyl) moiety—specifically the combination of the biaryl extension and the distal trifluoromethyl (
Structural & Physicochemical Analysis[1]
The core difference lies in the molecular geometry and hydrophobic reach . Standard benzylamine derivatives are compact, mono-aryl adaptors. The 4-(4-Trifluoromethylphenyl) analog is a rigid, linear biaryl system capable of penetrating deep hydrophobic pockets (e.g., in GPCRs or transporters like GlyT1).
Comparative Physicochemical Profile[1]
| Property | Benzylamine (Standard) | 4-(Trifluoromethyl)benzylamine (Mono-Aryl) | This compound (Biaryl Target) |
| Structure | Ph-CH₂-NH₂ | ||
| Molecular Weight | 107.15 g/mol | 175.15 g/mol | ~251.25 g/mol |
| cLogP (Approx) | 1.1 | 2.0 | 4.2 - 4.5 |
| TPSA | 26 Ų | 26 Ų | 26 Ų (Polar surface unchanged) |
| Rotatable Bonds | 2 | 2 | 3 (Internal biaryl rotation) |
| Metabolic Liability | High (Oxidation at para-position) | Low (Blocked by | Very Low (Steric + Electronic blockage) |
| Primary Utility | Linker / Fragment | Bioisostere for Cl-benzylamine | Deep Pocket Anchor |
The "Magic Trifluoromethyl" & Biaryl Effect
-
Metabolic Blocking : The distal
group prevents P450-mediated hydroxylation at the metabolically vulnerable para-position of the terminal ring. -
Lipophilic Anchoring : The biaryl system extends the molecule by ~4.3 Å, allowing the amine to interact with a polar residue (e.g., Asp/Glu) while the
-phenyl unit anchors into a distal hydrophobic sub-pocket. -
Orthogonal Geometry : The biaryl bond is not planar; the two rings typically adopt a twisted dihedral angle (~35-40°) to minimize steric clash, creating a specific 3D shape critical for selectivity.
Synthetic Methodologies
Synthesizing the biaryl derivative requires constructing the carbon-carbon bond before or during the amine installation. Unlike simple benzylamines (often made by reductive amination of benzaldehydes), the 4-(4-Trifluoromethylphenyl) analog demands transition-metal catalysis.
Protocol A: Suzuki-Miyaura Cross-Coupling Route (Recommended)
This pathway ensures high regioselectivity and avoids handling unstable biaryl aldehydes.
Step 1: Suzuki Coupling (Biaryl Formation)
-
Reagents : 4-Bromobenzonitrile (1.0 eq), 4-(Trifluoromethyl)phenylboronic acid (1.2 eq),
(3 mol%), (2.0 eq). -
Solvent : 1,4-Dioxane / Water (4:1).
-
Conditions : 90°C, 12 hours, Inert Atmosphere (
). -
Mechanism : Oxidative addition of Pd to the aryl bromide, transmetallation with the boronate, and reductive elimination to form 4'-(trifluoromethyl)biphenyl-4-carbonitrile .
Step 2: Nitrile Reduction (Amine Generation)
-
Reagents :
(2.5 eq) or Raney Nickel / (50 psi). -
Solvent : Dry THF (for
) or MeOH/NH3 (for Hydrogenation). -
Conditions : 0°C to RT (for
). -
Workup : Fieser quench (
, 15% NaOH, ) to precipitate aluminum salts. -
Yield : Typically 85-92% over two steps.
Visualization: Synthetic Workflow
Caption: Figure 1. Convergent synthesis of the biaryl scaffold via Suzuki coupling followed by nitrile reduction.
Medicinal Chemistry Applications
The transition from a benzylamine to a this compound is often driven by Structure-Activity Relationship (SAR) data indicating a need for greater potency or selectivity.
Case Study: Glycine Transporter 1 (GlyT1) Inhibitors
In the development of GlyT1 inhibitors for schizophrenia (e.g., Bitopertin analogs), the amine group interacts with the transporter's central binding site.
-
Simple Benzylamines : Show weak affinity (
) because they lack the reach to engage the hydrophobic "L-subpocket." -
Biaryl Extension : The addition of the 4-trifluoromethylphenyl group extends the molecule, pushing the
moiety into a lipophilic cleft. This can improve potency by 100-1000 fold (low nM range).
Pharmacophore Logic
Caption: Figure 2.[1] Pharmacophore dissection showing the functional role of each structural component.
Experimental Protocol: Biaryl Coupling Validation
Objective : To synthesize 5g of 4'-(trifluoromethyl)biphenyl-4-carbonitrile as the precursor.
-
Preparation : In a 250 mL round-bottom flask, combine 4-bromobenzonitrile (3.64 g, 20 mmol), 4-(trifluoromethyl)phenylboronic acid (4.56 g, 24 mmol), and potassium carbonate (8.28 g, 60 mmol).
-
Solvent System : Add 80 mL of 1,4-dioxane and 20 mL of deionized water. Degas the mixture by bubbling nitrogen for 15 minutes.
-
Catalyst Addition : Add
(490 mg, 0.6 mmol). -
Reaction : Heat to 90°C under nitrogen reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear, replaced by a fluorescent product ( ). -
Workup : Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (100 mL) and wash with brine (2 x 50 mL). Dry over
and concentrate. -
Purification : Recrystallize from hot Ethanol or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes) to yield the white solid intermediate.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors . PubMed. Available at: [Link]
-
Inhibition of Glycine Transporter-1: Potential Therapeutics for CNS Disorders . PubMed. Available at: [Link]
Sources
Methodological & Application
Synthesis of amide derivatives using 4-(4-Trifluoromethylphenyl)benzylamine
Application Note: Synthesis of Amide Derivatives Utilizing 4-(4-Trifluoromethylphenyl)benzylamine
Part 1: Strategic Context & Chemical Profile
Introduction
The synthesis of amide derivatives incorporating the This compound scaffold is a high-value transformation in medicinal chemistry. This specific amine combines two critical structural motifs:
-
The Biphenyl Spacer: Provides a rigid, linear geometry often required to span deep hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).
-
The Trifluoromethyl (
) Group: A classic bioisostere that enhances metabolic stability by blocking oxidative metabolism at the para-position while significantly increasing lipophilicity ( ) and membrane permeability.
This guide details the protocols for coupling this lipophilic amine with various carboxylic acids. Unlike simple benzylamines, the hydrophobicity of the biphenyl system dictates specific solvent and purification choices to prevent precipitation of intermediates or difficult emulsions during workup.
Chemical Profile: this compound
Handling Note: This amine is lipophilic and can penetrate skin barriers. Double-gloving (Nitrile) is recommended.
| Property | Data | Relevance to Protocol |
| CAS Number | 3300-51-4 | Verification of starting material. |
| Molecular Weight | 251.25 g/mol | Calculation of stoichiometry. |
| Physical State | Solid or viscous oil (purity dependent) | May require gentle warming to dispense if viscous. |
| Solubility | High in DCM, DMF, DMSO; Low in Water | Aqueous workups require careful phase separation. |
| Basicity ( | ~9.0 (Est. for benzylamine) | Requires non-nucleophilic base (DIPEA/TEA) to deprotonate ammonium salts. |
| distinct handle for reaction monitoring. |
Part 2: Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: High-throughput screening, precious carboxylic acids, and preventing racemization of chiral acids. Mechanism: Generates a highly reactive At-ester intermediate (faster than OBt esters).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (preferred) or DCM.
Step-by-Step Protocol:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 – 0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.
-
Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
-
Amine Addition: Add This compound (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Monitoring: Check via LCMS or TLC. The product will be significantly less polar than the amine and UV active.
-
-
Workup (Critical for Lipophilic Products):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequence: 1x Sat.
, 1x Water, 1x Brine. -
Note: Do not skip the water wash; DMF partitions into the water phase.
-
Dry organic layer over
, filter, and concentrate.[4]
-
Method B: Acid Chloride Route (Scale-Up)
Best for: Multi-gram synthesis, non-chiral acids, and cost-reduction.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Thionyl Chloride (
) (5.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF) -
This compound (1.0 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Solvent: DCM or THF.
Step-by-Step Protocol:
-
Acid Chloride Formation: Reflux Carboxylic Acid in
for 2 hours. Evaporate excess strictly (azeotrope with toluene if necessary) to yield the crude acid chloride. -
Preparation of Amine: In a separate flask, dissolve This compound (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM at 0°C.
-
Addition: Dissolve the crude acid chloride in minimal DCM and add dropwise to the amine solution at 0°C.
-
Reaction: Allow to warm to RT and stir for 4 hours.
-
Quench: Add water carefully.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and then Sat.
.
Part 3: Visualization of Workflows
Reaction Pathway & Decision Logic
The following diagram illustrates the decision process for selecting the coupling method and the flow of the synthesis.
Caption: Decision tree for selecting between HATU (mild, prevents racemization) and Acid Chloride (economical, scale-up) pathways for trifluoromethyl-biphenyl amide synthesis.
Part 4: Purification & Characterization Strategy
Purification Challenges
The biphenyl-CF3 moiety makes the final amide highly lipophilic.
-
Problem: The product may co-elute with non-polar impurities or unreacted starting material if the gradient is too aggressive.
-
Solution: Use a shallow gradient on Silica Gel.
Recommended Flash Chromatography Gradient:
| Column Volume (CV) | % Ethyl Acetate in Hexane | Purpose |
|---|---|---|
| 0 – 2 | 0% | Equilibrate / Elute very non-polar impurities |
| 2 – 5 | 0%
Analytical Validation (Self-Validating the Structure)
To ensure the reaction worked, look for these specific signals:
-
NMR (DMSO-
or ):-
Amide Proton (
): A triplet (or broad singlet) typically between 8.5 – 9.5 ppm (DMSO) or 6.0 – 7.5 ppm ( ). -
Benzylic Protons (
): A doublet at 4.5 – 4.7 ppm. Coupling check: This doublet must collapse to a singlet if shake is performed (exchanging the NH). -
Aromatic Region: The biphenyl system will show a characteristic set of doublets. The
-phenyl ring usually shows an AA'BB' system around 7.7 – 7.9 ppm.
-
-
NMR:
-
A clean singlet at approximately
-62.5 ppm. If you see multiple fluorine peaks, you may have rotamers or impurities.
-
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Steric hindrance of the carboxylic acid. | Switch to Method B (Acid Chloride) or use HOAt additive with EDC. Increase temperature to 40°C. |
| Product is an Oil/Gum | High lipophilicity prevents crystallization. | Triturate with cold Pentane or Diethyl Ether. If that fails, lyophilize from t-Butanol/Water. |
| Emulsion during Workup | Biphenyl tail acts as a surfactant. | Add Brine immediately. Do not shake vigorously; swirl gently. Filter through Celite if solids are present. |
| Racemization (Chiral Acid) | Base-mediated proton abstraction. | Use Method A. Ensure DIPEA is not in large excess (>3 equiv). Keep reaction at 0°C initially. |
References
-
Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[3][6][7][8] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine Compound Summary. National Library of Medicine.
Sources
- 1. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality [ouci.dntb.gov.ua]
- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Trifluoromethylphenyl)benzylamine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-(4-Trifluoromethylphenyl)benzylamine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The building block, this compound, has emerged as a valuable synthon for introducing the trifluoromethylphenyl motif, a privileged structure in numerous biologically active compounds.
The presence of the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Its high electronegativity and lipophilicity can also lead to improved binding affinity with target proteins and enhanced membrane permeability.[1][2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its utilization in the synthesis of key therapeutic agents.
Physicochemical Properties and Commercial Availability
This compound is a readily accessible primary amine, available from numerous commercial suppliers in purities typically ranging from 97% to over 99%.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3300-51-4 | [3] |
| Molecular Formula | C₁₅H₁₂F₃N | [3] |
| Molecular Weight | 263.26 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | Approx. 265 °C | |
| Density | Approx. 1.25 g/mL | |
| Refractive Index | Approx. 1.52 |
Core Applications in Medicinal Chemistry
The this compound scaffold is a key component in a variety of therapeutic agents targeting a range of diseases. Below are detailed examples of its application in the synthesis of antidiabetic and anticancer compounds.
Synthesis of Thiazolidinedione-Based Antidiabetic Agents (e.g., KRP-297 Analogs)
The thiazolidinedione (TZD) class of drugs, such as pioglitazone, are potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. Structure-activity relationship (SAR) studies have shown that modifications to the TZD core can fine-tune the biological activity. The incorporation of the this compound moiety has been explored in the development of novel TZD-based antidiabetic agents, such as analogs of KRP-297.
The synthesis of these analogs typically involves an amide bond formation between a suitably functionalized benzoic acid and this compound.
Protocol 1: Synthesis of a KRP-297 Analog via Amide Coupling
This protocol outlines the synthesis of a representative KRP-297 analog, N-(4-(4-(trifluoromethyl)phenyl)benzyl)-5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzamide.
Workflow Diagram:
Caption: Amide coupling reaction for the synthesis of a KRP-297 analog.
Materials:
-
5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzoic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF, add this compound (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization and promotes high yields in amide bond formation.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating the coupling.
-
DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous workup with NaHCO₃ is crucial to remove any unreacted carboxylic acid and acidic byproducts.
Synthesis of USP1/UAF1 Deubiquitinase Inhibitors for Anticancer Therapy
The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in DNA damage response and is a promising target for anticancer therapies.[3][4] Small molecule inhibitors of the USP1/UAF1 complex have been developed, with some incorporating the N-benzyl-2-phenylpyrimidin-4-amine scaffold. This compound can be utilized as a key building block for the synthesis of these potent inhibitors.
The synthesis often involves a nucleophilic aromatic substitution reaction between a chloropyrimidine and this compound.
Protocol 2: Synthesis of a USP1/UAF1 Inhibitor Precursor
This protocol outlines the synthesis of an intermediate for a USP1/UAF1 inhibitor, N-(4-(4-(trifluoromethyl)phenyl)benzyl)-2-phenylpyrimidin-4-amine.
Workflow Diagram:
Caption: Synthesis of a USP1/UAF1 inhibitor precursor via SNAr.
Materials:
-
4-Chloro-2-phenylpyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
DIPEA (2.0 equiv)
-
n-Butanol
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-2-phenylpyrimidine (1.0 equiv) in n-butanol, add this compound (1.2 equiv) and DIPEA (2.0 equiv).
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 18-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
n-Butanol is a high-boiling point solvent that allows the reaction to be conducted at elevated temperatures, which is often necessary for nucleophilic aromatic substitution on less reactive chloropyrimidines.
-
DIPEA acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
The purification by column chromatography is essential to remove unreacted starting materials and any potential side products.
General Protocols for Key Transformations
Protocol 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is a cornerstone reaction for the utilization of this compound. This process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Workflow Diagram:
Caption: General workflow for reductive amination.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) in DCE or DCM, add this compound (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Causality behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can sometimes lead to side reactions.
-
The initial stirring of the amine and carbonyl compound allows for the formation of the imine intermediate before the addition of the reducing agent, which can improve the efficiency of the reaction.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its strategic use allows for the introduction of the trifluoromethylphenyl motif, which can significantly enhance the pharmacological properties of drug candidates. The protocols outlined in this guide provide a practical framework for the utilization of this important synthon in the development of novel therapeutics. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of Trifluoromethyl Biphenyl Motifs into Drug Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Trifluoromethyl Biphenyl Motif
In modern medicinal chemistry, the deliberate modification of molecular scaffolds is a cornerstone of rational drug design. The goal is to enhance a compound's efficacy, selectivity, and pharmacokinetic profile. Among the vast arsenal of chemical motifs, the trifluoromethyl biphenyl stands out as a particularly powerful structural element. This guide provides the strategic rationale and detailed protocols for its incorporation into drug candidates.
The trifluoromethyl (CF₃) group is far more than a simple sterically bulky substituent. Its unique electronic properties profoundly influence a molecule's characteristics. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups, thereby influencing interactions with biological targets like enzymes and receptors.[1][2] Furthermore, the CF₃ group significantly increases lipophilicity, which can enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier.[3][4] A key advantage is its remarkable metabolic stability; the carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This often leads to an increased half-life and a more favorable dosing regimen.[2][5]
When this influential group is appended to a biphenyl scaffold—a classic "privileged structure" known for its rigid, yet tunable, conformation that can mimic peptide turns and interact with a wide range of biological targets—the resulting motif becomes a high-value asset in drug discovery. The trifluoromethyl biphenyl core is found in numerous approved drugs and late-stage clinical candidates, highlighting its utility in developing potent and stable therapeutics.[6][7][8][9][10]
This document will detail the primary synthetic methodologies for creating this motif, focusing on robust and scalable cross-coupling reactions, and provide step-by-step protocols for their successful implementation and characterization.
Synthetic Strategies: Building the Trifluoromethyl Biphenyl Core
The construction of the C-C bond linking the two aryl rings is the critical step in synthesizing the biphenyl core. Palladium-catalyzed cross-coupling reactions are the most efficient, versatile, and widely adopted methods for this transformation. We will focus on the two most powerful reactions for this purpose: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for linking the motif via a C-N bond.
Caption: High-level workflow for synthesizing and validating a trifluoromethyl biphenyl-containing compound.
The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction is the preeminent method for forming the C(sp²)-C(sp²) bond of the biphenyl scaffold.[11] It involves the reaction of an aryl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium(0) complex.[12] The reaction is highly tolerant of a wide range of functional groups, and the boronic acid reagents are generally stable, commercially available, and have low toxicity.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 4'-Trifluoromethyl-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromobenzotrifluoride with 4-cyanophenylboronic acid. The principles are broadly applicable to a wide range of substituted starting materials.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles |
| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 1.00 g | 4.44 mmol |
| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | 0.78 g | 5.33 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 257 mg | 0.22 mmol |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 1.41 g | 13.3 mmol |
| Toluene | C₇H₈ | - | 20 mL | - |
| Ethanol (EtOH) | C₂H₅OH | - | 5 mL | - |
| Water (H₂O) | H₂O | - | 5 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzotrifluoride (1.00 g), 4-cyanophenylboronic acid (0.78 g), and sodium carbonate (1.41 g).
-
Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[14]
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 257 mg). The mixture will typically turn yellow or orange.
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 60 mL of ethyl acetate and 30 mL of water.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4'-trifluoromethyl-[1,1'-biphenyl]-4-carbonitrile.
Causality and Optimization:
-
Base: Sodium carbonate is a common and effective base for the transmetalation step. Other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be used and may improve yields for challenging substrates.[14][15]
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that facilitates the dissolution of both organic and inorganic reagents.
-
Ligand: Triphenylphosphine (in the form of the Pd(PPh₃)₄ complex) is a standard ligand. For more sterically hindered or electronically deactivated substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.[16]
-
Side Products: The most common side reaction is the homocoupling of the boronic acid starting material.[14] This can be minimized by ensuring the reaction is thoroughly degassed and by using the correct stoichiometry of reagents.[14]
The Buchwald-Hartwig Amination: Forging the C-N Linkage
When the target molecule requires the trifluoromethyl biphenyl motif to be connected to the main scaffold via a nitrogen atom, the Buchwald-Hartwig amination is the premier choice.[17] This palladium-catalyzed reaction couples an amine with an aryl halide, forming a C-N bond with exceptional functional group tolerance.[16][18]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of N-phenyl-4-(trifluoromethyl)aniline
This protocol demonstrates the general procedure by coupling 4-bromobenzotrifluoride with aniline. The resulting product can be a final drug or an intermediate for further elaboration.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles |
| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 1.00 g | 4.44 mmol |
| Aniline | C₆H₇N | 93.13 | 0.49 g | 5.33 mmol |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 41 mg | 0.044 mmol |
| XPhos | C₃₃H₄₇P | 486.69 | 85 mg | 0.178 mmol |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 0.60 g | 6.22 mmol |
| Toluene (anhydrous) | C₇H₈ | - | 25 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd₂(dba)₃ (41 mg), XPhos (85 mg), and sodium tert-butoxide (0.60 g). Note: NaOtBu is a strong base and is hygroscopic; handle it quickly in an inert atmosphere.
-
Reagent Addition: Add 4-bromobenzotrifluoride (1.00 g) to the flask, followed by anhydrous toluene (25 mL).
-
Amine Addition: Add aniline (0.49 g) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired N-phenyl-4-(trifluoromethyl)aniline.
Causality and Optimization:
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a specialized, bulky, electron-rich biaryl phosphine ligand (like XPhos) is critical for high efficiency.[19] These ligands facilitate the rate-limiting reductive elimination step.[16]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[20]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential, as water can interfere with the strong base and the catalyst.
Analytical Characterization
Rigorous characterization is mandatory to confirm the structure and purity of the synthesized trifluoromethyl biphenyl compound.
Summary of Expected Analytical Data for 4'-Trifluoromethyl-[1,1'-biphenyl]-4-carbonitrile
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Complex aromatic signals between ~7.5-7.9 ppm. Integration should correspond to the 8 aromatic protons. Distinct coupling patterns (doublets, triplets) will confirm the substitution pattern. |
| ¹³C NMR | Carbon Skeleton | Signals for all unique carbons. The CF₃ carbon will appear as a quartet due to C-F coupling. The nitrile carbon (CN) will be observed >110 ppm. |
| ¹⁹F NMR | CF₃ Group Confirmation | A sharp singlet around -62 to -64 ppm (relative to CFCl₃ standard) is characteristic of an aryl-CF₃ group. |
| HRMS | Molecular Weight | The high-resolution mass spectrum will provide the exact mass of the molecular ion [M+H]⁺, confirming the elemental composition.[21] |
| HPLC/GC-MS | Purity Assessment | A single major peak in the chromatogram indicates high purity. The mass spectrum from GC-MS will show the molecular ion and characteristic fragmentation patterns.[22] |
| FTIR | Functional Groups | Characteristic absorption bands for the C≡N (nitrile) stretch (~2230 cm⁻¹) and C-F stretches (~1320, 1120 cm⁻¹).[22] |
Conclusion
The trifluoromethyl biphenyl motif is a validated and highly effective component in the design of modern pharmaceuticals. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding makes it an attractive scaffold for development.[3][6] By mastering robust synthetic methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently incorporate this valuable motif into their drug discovery pipelines. The detailed protocols and analytical guidance provided herein serve as a comprehensive resource for the synthesis, purification, and characterization of these important compounds, empowering scientists to accelerate the development of next-generation therapeutics.
References
- N. (2026, January 29). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Zahra, J. A. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- Leitao, E., & Sobral, L.
- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
- BenchChem Technical Support Team. (2025, December). A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Benchchem.
- O'Hagan, D. (2014, December 15).
- N. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design.
- O'Hagan, D. (2025, August 6). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.
- BenchChem. (n.d.). Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline. Benchchem.
- N. (n.d.). The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis.
- BenchChem. (n.d.). side-product formation in 4-Cyano-4'-(trifluoromethyl)
- Koyiparambath, V. P., et al. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Wikipedia contributors. (n.d.).
- Al-Jubair, N., et al. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
- Koyiparambath, V. P., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Leitao, E., & Sobral, L. (n.d.).
- Pérez-Temprano, M. H., et al. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Organic Chemistry Tutor. (2025, April 3).
- Piechowska, J., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
- Leadbeater, N. E., & Marco, M. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- DiVA. (n.d.). Suzuki reactions in novel liquids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. jelsciences.com [jelsciences.com]
- 11. diva-portal.org [diva-portal.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Trifluoromethylphenyl)benzylamine Derivatives
Welcome to the technical support center for the purification of 4-(4-trifluoromethylphenyl)benzylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific class of compounds. The unique chemical properties imparted by the trifluoromethyl group and the basic benzylamine moiety can present distinct challenges during purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Introduction: The Purification Challenge
This compound derivatives are an important class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents. The presence of the trifluoromethyl (CF3) group significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity. However, this group, combined with the basic nitrogen atom of the benzylamine, introduces specific complexities into the purification process.
Common challenges include:
-
Tailing on Silica Gel: The basic amine interacts strongly with acidic silanol groups on standard silica gel, leading to poor peak shape and inefficient separation during column chromatography.
-
Co-elution of Impurities: Structurally similar impurities, such as starting materials or by-products, can be difficult to resolve from the target compound.
-
Racemic Mixtures: If the benzylamine derivative is chiral, separation of the enantiomers is often required, as they may exhibit different biological activities.
-
Solubility Issues: The fluorinated aromatic system can alter the solubility profile, making the selection of an appropriate recrystallization solvent system challenging.
This guide is structured to provide practical solutions to these and other issues you may encounter.
Troubleshooting and FAQs
This section is organized in a question-and-answer format to directly address common problems.
Issue 1: My compound is streaking badly on the silica gel column.
Question: I'm running a normal-phase column chromatography on silica gel, but my product is giving a long, trailing peak, and the fractions are not clean. What's happening and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[1] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" to the stationary phase and elute slowly and unevenly. This leads to the characteristic tailing or streaking you are observing.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate). TEA is a volatile base that will compete with your amine for binding to the silica, allowing your compound to move more freely down the column.[1]
-
Ammonia: For more polar solvent systems, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as part of the mobile phase.
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider using a different type of stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines and preventing tailing.[1]
-
Basic Alumina: Activated basic alumina is another alternative to silica gel for the purification of basic compounds.[1]
-
-
Reverse-Phase Chromatography: If your compound has sufficient lipophilicity (which is often the case with the trifluoromethylphenyl group), reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The separation mechanism is based on hydrophobicity, avoiding the acid-base interaction issues.
Issue 2: I have a persistent impurity that co-elutes with my product.
Question: I've tried several solvent systems for column chromatography, but a specific impurity always comes out with my product. How can I resolve this?
Answer: Co-elution occurs when the impurity has a very similar polarity and affinity for the stationary phase as your desired compound. To achieve separation, you need to exploit other differences in their chemical properties.
Troubleshooting Steps:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[2] The basicity of the benzylamine allows it to be selectively moved between an organic and an aqueous phase by adjusting the pH.
-
Principle: By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), your basic amine will be protonated to form a water-soluble salt (Ar-CH2-NH3+ Cl-).[3] Neutral impurities will remain in the organic layer. You can then separate the aqueous layer, re-basify it (e.g., with NaOH) to deprotonate your amine, and extract it back into an organic solvent.[4] This process is detailed in the protocols section below.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[5][6] The principle is based on the slow formation of a crystal lattice, which tends to exclude impurity molecules. Finding the right solvent system is key.
-
Derivative Formation: In some cases, you can temporarily convert your amine into a derivative (e.g., an amide or a carbamate) that has different chromatographic properties. After purification of the derivative, you can then cleave it to regenerate the pure amine. This is a more involved process but can be very effective for challenging separations.
Issue 3: I need to separate the enantiomers of my chiral product.
Question: My synthesis produces a racemic mixture of a chiral this compound derivative. What is the best way to separate the enantiomers?
Answer: The separation of enantiomers, also known as chiral resolution, is crucial in drug development as different enantiomers can have vastly different pharmacological effects.[9] For your class of compounds, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[9][10]
Troubleshooting Steps:
-
Chiral Stationary Phases (CSPs): The key to chiral HPLC is the use of a chiral stationary phase that interacts differently with the two enantiomers.[11]
-
Mobile Phase Selection:
-
Normal-Phase Mode: A mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol is typically used.[12]
-
Additives: Small amounts of acidic or basic additives can dramatically improve separation. For basic amines, a basic additive like diethylamine (DEA) is often added to the mobile phase to improve peak shape and resolution.[12]
-
-
Diastereomeric Salt Formation: An alternative, classical method is to react the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.[13] These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate your basic this compound derivative from neutral or acidic impurities.[2]
Materials:
-
Crude product dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate. The protonated amine salt will be in the top aqueous layer (if using ethyl acetate).
-
Drain the bottom organic layer (which contains neutral impurities) and set it aside.
-
Drain the aqueous layer containing your product into a clean flask.
-
Return the organic layer to the funnel and wash it once more with 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). Your amine product should precipitate or form an oily layer.
-
Add fresh ethyl acetate to the funnel and extract the deprotonated amine from the aqueous layer. Repeat the extraction twice.
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying a solid this compound derivative.[5][14]
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane). The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often required.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5] Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data and Visualization
Table 1: Common Chromatographic Conditions
| Method | Stationary Phase | Typical Mobile Phase | Modifier | Notes |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate | 0.1-1% Triethylamine | Modifier is crucial to prevent peak tailing.[1] |
| Normal-Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate | None needed | Ideal for basic compounds, provides better peak shape.[1] |
| Reverse-Phase | C18 Silica | Acetonitrile/Water or Methanol/Water | 0.1% TFA or Formic Acid | Useful for lipophilic compounds; acid modifier improves peak shape. |
| Chiral HPLC | Chiralpak® AD/OD | Hexane/Isopropanol | 0.1% Diethylamine | DEA is often necessary for good resolution of basic amines.[12] |
Diagrams
Caption: Decision workflow for selecting a purification strategy.
Caption: Workflow for purification via acid-base extraction.
References
-
PubMed. (2007, August 15). Direct High-Performance Liquid Chromatographic Separation of the Enantiomers of an Aromatic Amine and Four Aminoalcohols Using Polysaccharide Chiral Stationary Phases and Acidic Additive. Retrieved from [Link]
-
Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. Retrieved from [Link]
-
Reddit. (2024, November 8). How to purify Benzylamine? : r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PMC. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
-
ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]
-
IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]
- Unknown Source. (n.d.).
-
White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
ACS Publications. (2009, October 16). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. Retrieved from [Link]
-
PMC. (2020, July 28). Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3. Retrieved from [Link]
-
ResearchGate. (2016, December 9). (PDF) Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. Retrieved from [Link]
- Unknown Source. (n.d.).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support: Purification Strategies for 4-(4-Trifluoromethylphenyl)benzylamine
Executive Summary & Solubility Profile
4-(4-Trifluoromethylphenyl)benzylamine represents a class of "push-pull" biphenyl intermediates common in the synthesis of sodium channel blockers and kinase inhibitors.[1] Its purification presents a specific dichotomy:
-
The Lipophilic Domain: The 4-trifluoromethylbiphenyl core is highly lipophilic and "greasy," promoting solubility in non-polar organics (DCM, Toluene) and increasing the risk of "oiling out" during crystallization.
-
The Polar Domain: The benzylamine tail provides a basic handle, allowing for pH-dependent solubility manipulation and salt formation.
Critical Insight: Attempting to recrystallize the free base is often inefficient due to its low melting point and tendency to form supersaturated oils. The industry-standard approach for high-purity isolation (>99.5%) is the formation and recrystallization of the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1]
Solvent Selection Matrix
The following table summarizes solvent compatibility based on the intermediate state.
| Intermediate Form | Primary Solvent System | Anti-Solvent | Mechanism | Risk Factor |
| Free Base (Crude) | Toluene or Heptane | None (Evaporative) | Solvent exchange | High risk of oiling out; difficult to reject Pd catalysts.[1] |
| Nitrile Precursor | Ethanol (Hot) | Water (Cold) | Cooling/Anti-solvent | Co-precipitation of boronic acid residues.[1] |
| HCl Salt (Target) | Isopropanol (IPA) | Isopropyl Acetate or EtOAc | Cooling | Lowest Risk. Best balance of yield vs. purity.[1] |
| HCl Salt (Polishing) | Methanol (5%) | Ethyl Acetate (95%) | Slurry/Trituration | Excellent for removing colored impurities.[1] |
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision process for selecting the purification route based on the impurity profile of your crude mixture.
Figure 1: Purification workflow emphasizing impurity-based pretreatment before salt formation.[1]
Standard Operating Procedure (SOP)
Protocol: Isolation of this compound HCl
Objective: Isolate high-purity solid from crude Suzuki coupling oil.
Reagents:
-
Crude Free Base (Oil)[1]
-
Ethyl Acetate (EtOAc) - HPLC Grade[1]
-
Hydrochloric acid (4M in Dioxane or EtOAc)[1]
-
Isopropanol (IPA)[1]
Step-by-Step Guide:
-
Dissolution: Dissolve the crude oil in EtOAc (5 vol) at room temperature.
-
Why: EtOAc is polar enough to dissolve the amine but non-polar enough to reject inorganic salts.
-
-
Salt Formation: Add HCl (1.1 eq) dropwise with vigorous stirring.
-
Observation: A thick white precipitate should form immediately.
-
Troubleshooting: If gum forms, heat the mixture to 50°C and allow to cool slowly.
-
-
Isolation (Crude Salt): Filter the solid and wash with cold EtOAc. Dry under vacuum.[2]
-
Recrystallization (The Critical Step):
-
Charge the crude salt into a flask.
-
Add IPA (3 vol) . Heat to reflux (82°C).
-
Check: If not fully dissolved, add IPA in 0.5 vol increments.
-
Clarification: If colored specks remain (Pd), perform a hot filtration through Celite.
-
Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring. Then cool to 0-5°C.
-
-
Final Filtration: Collect white crystals. Wash with cold IPA/EtOAc (1:1).
Troubleshooting Guide
Issue 1: "The product oiled out instead of crystallizing."
Diagnosis: The cooling rate was too fast, or the solvent polarity was too low for the lipophilic
-
Reheat the mixture until the oil redissolves.
-
Seed: Add a small crystal of pure product (if available) at the cloud point (approx. 50-60°C).
-
The "Cloud Point" Method: Use a co-solvent system. Dissolve in minimal hot Methanol. Add hot Ethyl Acetate dropwise until the solution turns slightly cloudy. Add one drop of Methanol to clear it. Cool slowly.
Issue 2: "The crystals are grey or off-white."
Diagnosis: Palladium contamination from the Suzuki coupling step. Corrective Action:
-
Do not rely solely on recrystallization.
-
Dissolve the salt in hot Methanol.
-
Add Activated Carbon (10 wt%) or SiliaMetS® Thiol scavenger.[1]
-
Stir at 50°C for 30 minutes.
-
Filter hot through a 0.45µm pad.
-
Re-concentrate and crystallize.[3]
Issue 3: "Yield is low (<50%)."
Diagnosis: Product is too soluble in the mother liquor (likely pure alcohol). Corrective Action:
-
Switch to an Anti-Solvent method.
-
Dissolve in minimal hot Ethanol.
-
Slowly add Heptane or MTBE until turbidity is observed.
-
Cool to -10°C to force precipitation.[1]
Frequently Asked Questions (FAQ)
Q: Can I recrystallize the Nitrile intermediate (4-(4-trifluoromethylphenyl)benzonitrile)? A: Yes. The nitrile is significantly less polar than the amine. It typically recrystallizes very well from Ethanol/Water (9:1) or Heptane/Toluene . Recrystallizing at this stage is often more efficient for rejecting isomers than at the final amine stage.
Q: Why avoid Chlorinated solvents (DCM/Chloroform) for crystallization? A: While the compound is highly soluble in DCM, these solvents have high evaporation rates (causing crusting/oiling) and poor discrimination between the fluorinated product and organic impurities. They are excellent for extraction but poor for crystallization.
Q: My LCMS shows a +14 mass impurity. What is it? A: This is likely the N-methylated byproduct or a homologue impurity from the boronic acid starting material. This is difficult to remove by crystallization.[4] Ensure your starting bromide is pure, or consider a column chromatography step on the free base before salt formation.
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Google Patents. Process for producing 4-(4-alkylphenoxy)benzylamines. Patent JPH08291116A. (Provides analogous process conditions for biphenyl benzylamine synthesis and purification).
-
Cayman Chemical. 4,4'-Dimethoxyoctafluorobiphenyl Product Information. (Reference for solubility profiles of fluorinated biphenyls).
-
Baumann, J. B. (1979).[5] Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1),[1] 64. (Foundational logic for solvent polarity balancing). [1]
Sources
Storage stability and degradation of 4-(4-Trifluoromethylphenyl)benzylamine
CAS Registry Number: 472964-21-9 (Free Base) | Synonyms: 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-methanamine; 4-(Aminomethyl)-4'-(trifluoromethyl)biphenyl.
Technical Overview & Compound Identity
User Warning: There is a frequent nomenclature confusion between this biphenyl compound and the single-ring analog, 4-(Trifluoromethyl)benzylamine (CAS 3300-51-4). This guide specifically addresses the biphenyl derivative, a lipophilic building block often used in the synthesis of inhibitors (e.g., DPP-4, agrochemicals) and microporous polymers.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 251.25 g/mol |
| Physical State | Off-white to pale yellow solid (low melting point) or viscous oil (depending on purity/salt form). |
| Solubility | Low in water.[1] High in DMSO, DMF, DCM, Methanol. |
| pKa (Predicted) | ~8.9 (Conjugate acid) |
| Storage Class | Air-sensitive, Hygroscopic (if salt), Light-sensitive. |
Diagnostic Visual Inspection
Q: My sample has changed appearance. What does this indicate?
Use this table to diagnose the degradation state of your material immediately.
| Observation | Diagnosis | Chemical Cause | Recovery Action |
| White Crust/Solid on Rim | Carbamate Formation | Reaction with atmospheric | Acid/Base extraction or recrystallization. |
| Yellow/Brown Darkening | Oxidation | Formation of imines (Schiff bases) or N-oxides via radical oxidation. | Purification required (Column Chromatography). |
| Clumping/Wetness | Hygroscopicity | Absorption of atmospheric moisture (common in HCl salt forms). | Dry under high vacuum over |
| Turbidity in Water | Solubility Limit | The | Switch solvent to DMSO or 1:1 MeOH/Water. |
Chemical Stability & Degradation Mechanisms
Q: Why does this compound degrade even when stored in a fridge?
As a primary benzylic amine, this compound possesses a "chemical Achilles' heel": the nucleophilic nitrogen atom and the activated benzylic carbon.
Mechanism 1: The "Air-Aging" Effect (Carbamate Formation)
Primary amines are basic nucleophiles. Upon exposure to air, they react rapidly with carbon dioxide (
Mechanism 2: Oxidative Deamination
The benzylic position (next to the aromatic ring) is susceptible to radical abstraction. In the presence of light and oxygen, the amine can oxidize to an imine, which hydrolyzes to the corresponding aldehyde (4'-(trifluoromethyl)biphenyl-4-carbaldehyde) and ammonia. This results in yellowing.
Figure 1: Primary degradation pathways. The CO2 reaction is reversible; oxidation is irreversible.
Troubleshooting & Recovery Protocols
Q: Can I salvage my degraded sample?
Scenario A: The "White Crust" (Carbamate Contamination)
If your sample has formed a white precipitate due to air exposure:
-
Dissolve: Dissolve the crude material in Dichloromethane (DCM) . The carbamate is often less soluble than the free amine, but if it dissolves, proceed to step 2.
-
Wash: Wash the organic layer with 1M NaOH (aq).
-
Chemistry: The base deprotonates the carbamic acid, releasing
and regenerating the free amine.
-
-
Dry: Dry the organic layer over Anhydrous
. -
Concentrate: Evaporate solvent under reduced pressure.
Scenario B: The "Yellow Oil" (Oxidation)
If the sample has turned yellow/brown:
-
Check Purity: Run a TLC (Thin Layer Chromatography).
-
Eluent: 5% Methanol in DCM with 1% Triethylamine.
-
Observation: The aldehyde degradant will move faster (higher
) than the amine.
-
-
Purification: If impurities are >5%, purify via Column Chromatography or Recrystallization (if solid) from Hexane/Ethyl Acetate.
Storage & Handling FAQs
Q: How should I store the stock solution?
-
Solid: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator.
-
Solution: Avoid storing as a free base solution. If necessary, store in anhydrous DMSO or Ethanol at -80°C.
-
Best Practice: Convert to the Hydrochloride (HCl) salt for long-term storage. The salt form blocks the nitrogen lone pair, preventing oxidation and
absorption.
Q: Why is the solubility so different from regular benzylamine?
The Trifluoromethyl (
-
Water: Insoluble.
-
Acidic Water (pH < 4): Soluble (forms salt).
-
Organic Solvents: Highly soluble.
Q: I see an extra peak in my NMR around 160 ppm. What is it?
This is diagnostic of the Carbamate Carbonyl . If you ran the NMR in
-
Fix: Shake the NMR tube with
/NaOH or re-prepare the sample under Nitrogen.
References
-
ChemicalBook. (2024). 4'-(Trifluoromethyl)-biphenyl-4-methanamine Properties and CAS 472964-21-9 Data.
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling and Storage of Primary Amines and Fluorinated Building Blocks.
-
PubChem. (2024).[1] Compound Summary for CAS 472964-21-9. National Library of Medicine.
-
Verma, P., et al. (2021).[2] Carbon Dioxide-Mediated Reactivity of Primary Benzylamines.[3] Journal of Organic Chemistry.[4] (General mechanism citation).
-
BenchChem. (2025).[5] Application Notes for Trifluoromethyl Amines.[5][6]
Sources
- 1. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
Handling hygroscopic nature of 4-(4-Trifluoromethylphenyl)benzylamine salts
The following technical support guide addresses the handling, storage, and experimental manipulation of 4-(4-Trifluoromethylphenyl)benzylamine salts .
Subject: this compound (Salts) Ticket Priority: High (Stability & Stoichiometry Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Compound Profile
Compound Class: Fluorinated Biaryl Amine Salts (typically HCl, HBr, or TFA). The Challenge: While the 4-trifluoromethylphenyl moiety is highly lipophilic (hydrophobic), the amine salt "head" is extremely polar. This creates a "hygroscopicity trap" : the salt lattice aggressively scavenges atmospheric moisture to solvate the ionic headgroup, often leading to deliquescence (turning into a gum/oil) within minutes of exposure.
Impact on Research:
-
Stoichiometric Errors: Weighing "wet" salt leads to under-charging of the reagent, causing incomplete reactions.
-
Physical Instability: Crystal lattice collapse leads to gumming, making transfer impossible.
-
Chemical Instability: Protracted moisture exposure can facilitate hydrolysis or salt dissociation.
Emergency Troubleshooting (Q&A)
Q1: "I opened the vial and the powder turned into a sticky gum within minutes. Is it ruined?"
Status: Recoverable (usually). Diagnosis: You are witnessing deliquescence .[1] The critical relative humidity (CRH) of the salt is lower than your lab's humidity. The salt has absorbed enough water to dissolve itself in a saturated film. Immediate Action:
-
Do NOT attempt to scrape it out. You will lose material.
-
Re-dissolve: Add a volatile solvent (Methanol or DCM) directly to the vial to fully dissolve the gum.
-
Evaporate: Transfer the solution to a tared round-bottom flask.
-
Azeotropic Drying: Add Toluene or Heptane and rotary evaporate. The azeotrope will carry off the water.
-
Vacuum Dry: Place on a high-vacuum manifold (<1 mbar) for 12–24 hours.
Q2: "My reaction yields are consistently 10-15% lower than expected. I am weighing accurately."
Status: Stoichiometry Error. Diagnosis: You are likely weighing water, not drug substance. If your salt is 15% water by weight (common for hygroscopic HCl salts), you are under-charging the amine by 15%. Solution:
-
Measure Water Content: Run a Karl Fischer (KF) titration or qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine the exact wt% of the active amine.
-
Adjust Charge: Use the formula:
[1]
Q3: "I need to weigh 5 mg for a bioassay. The balance drifts constantly."
Status: Environmental Interference. Diagnosis: The salt is absorbing water while on the balance pan, increasing weight in real-time. Static electricity is also likely interfering. Protocol:
-
Use Difference Weighing: Weigh the closed vial -> Remove approx. amount -> Weigh closed vial again. The difference is the mass delivered. Never weigh directly onto an open weigh paper.
-
Static Gun: Use a ZeroStat anti-static gun on the spatula and vial before opening.
Critical Workflows & Visualization
Workflow A: The Moisture Uptake Cycle & Mitigation
Understanding why the salt fails is key to preventing it.
Caption: The Hygroscopic Cycle. Exposure to humidity above the Critical Relative Humidity (CRH) leads to rapid lattice collapse. Intervention must occur at the storage (Glove Box) or recovery (Desiccant) stages.[1]
Workflow B: Analytical Decision Tree for Water Content
How to determine the exact "Active Pharmaceutical Ingredient" (API) content.
Caption: Analytical selection guide. For valuable fluorinated intermediates where sample conservation is key, qNMR is preferred over destructive KF titration.
Standard Operating Procedures (SOPs)
SOP-01: Drying Protocol for this compound HCl
Objective: Remove bound water without degrading the salt or melting the crystal.[1]
| Parameter | Specification | Rationale |
| Equipment | Vacuum Oven or Abderhalden Pistol | Continuous removal of vapor is required.[1] |
| Desiccant | Phosphorus Pentoxide ( | Silica gel is too weak for amine salts.[1] |
| Temperature | 40°C - 50°C | Avoid melting (Melting points of salts can be depressed by impurities).[1] |
| Vacuum | < 2 mbar (High Vacuum) | House vacuum (~20 mbar) is often insufficient for deep drying.[1] |
| Duration | 12 - 24 Hours | Diffusion from the crystal lattice is slow. |
| Cooling | Under Argon/Nitrogen | Cooling in air will instantly re-saturate the salt. |
SOP-02: Handling in Open Air (If Glovebox Unavailable)
If you must handle the salt on an open bench:
-
The "Argon Blanket": Place the vial inside a beaker. Gently flow Argon into the beaker to create a heavy, inert "pool" of gas around the vial.
-
Speed: Minimize exposure time to <30 seconds.
-
Aliquot Storage: Do not store the bulk bottle. Aliquot the material into single-use vials inside a glove bag once, then use the small vials for daily experiments.
Long-Term Solutions: Salt Selection
If the hygroscopicity of the Hydrochloride (HCl) salt is unmanageable for your process, consider Salt Switching . The counter-ion dramatically affects lattice energy and hygroscopicity.
| Salt Type | Hygroscopicity Risk | Solubility (Water) | Recommendation |
| Hydrochloride (HCl) | High | High | Standard, but difficult to handle.[1] |
| Hydrobromide (HBr) | Medium | High | Often less hygroscopic than HCl.[1] |
| Tosylate (p-TsOH) | Low | Medium | Best Choice for stability and handling.[1] Adds MW but crystallizes well. |
| Fumarate | Low | Low | Good for non-hygroscopic solid forms, but lower solubility. |
Recommendation: For this compound, converting to the Tosylate salt is the gold standard for improving handling properties without sacrificing too much solubility in organic reaction solvents.[1]
References
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 11: Crystallization and Salt Selection).[1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on counter-ion selection for hygroscopicity management). [1]
-
FDA Guidance for Industry. (2018). Stability Testing of New Drug Substances and Products Q1A(R2). (Guidelines on humidity stress testing).
-
Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism". Pharmaceutical Research, 18, 859–866. (Case study on crystal forms and stability).
Sources
Validation & Comparative
Technical Guide: 1H NMR Analysis of 4-(4-Trifluoromethylphenyl)benzylamine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(4-Trifluoromethylphenyl)benzylamine , a critical biaryl building block used in the synthesis of kinase inhibitors and metabolic regulators.
Unlike standard spectral lists, this guide focuses on the comparative analysis of solvent systems (CDCl₃ vs. DMSO-d₆) and validation techniques (¹⁹F NMR), designed for researchers requiring high-fidelity structural characterization.
Executive Summary & Structural Context
Molecule: this compound CAS: 356058-18-9 (Generic biaryl scaffold reference) Formula: C₁₄H₁₂F₃N Molecular Weight: 251.25 g/mol
This molecule features a biaryl core (biphenyl) substituted with an electron-withdrawing trifluoromethyl group (-CF₃) on one end and an electron-donating (via hyperconjugation/induction) aminomethyl group (-CH₂NH₂) on the other.
Analytical Challenge: The primary challenge in analyzing this spectrum is resolving the aromatic region (7.3 – 7.8 ppm) . The biphenyl system creates a complex overlapping pattern of four distinct doublets (an AA'BB' system coupled to another AA'BB' system) that can merge depending on the solvent's magnetic anisotropy.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this "self-validating" protocol. The logic here is to prioritize solubility and exchangeable proton visibility .
Step 1: Solvent Selection Strategy
-
Primary Choice (CDCl₃): Use for routine purity checks.
-
Pros: Sharp lines, excellent resolution of the benzylic methylene.
-
Cons: Amine (-NH₂) protons are often broad or invisible due to rapid exchange; aromatic region may overlap.
-
-
Alternative Choice (DMSO-d₆): Use for full structural elucidation.
-
Pros: Slows proton exchange, making -NH₂ visible (often as a sharp singlet or triplet if coupled); expands the aromatic region dispersion.
-
Cons: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can obscure aliphatic impurities.
-
Step 2: Sample Preparation
-
Mass: Weigh 10–15 mg of the amine. (Higher concentrations lead to viscosity broadening; lower leads to poor S/N).
-
Volume: Dissolve in 0.6 mL of high-quality deuterated solvent (≥99.8% D).
-
Filtration: Critical Step. Pass the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended hydrochloride salts (common impurities in amines).
-
Shimming: Auto-shim is insufficient for biaryls. Perform manual shimming on Z1 and Z2 to ensure the aromatic doublets are fully resolved.
Spectral Analysis: 1H NMR Data (400 MHz)
The following data compares the expected chemical shifts in Chloroform-d versus DMSO-d₆.
Comparative Data Table
| Proton Assignment | Type | Shift (δ) in CDCl₃ | Shift (δ) in DMSO-d₆ | Multiplicity | Integral | Interpretation |
| -NH₂ | Amine | 1.50 – 2.00 (Broad) | 3.5 – 4.0 (Variable) | Broad Singlet | 2H | In CDCl₃, this signal drifts with concentration. In dry DMSO, it sharpens. |
| Ar-CH₂-N | Benzylic | 3.92 | 3.80 | Singlet | 2H | Diagnostic peak. Sharp singlet confirms free base form. |
| Ar-H (Ring A) | Ortho to CH₂ | 7.42 | 7.45 | Doublet (J≈8Hz) | 2H | Shielded relative to the biaryl linkage protons. |
| Ar-H (Ring A) | Ortho to Ar | 7.58 | 7.65 | Doublet (J≈8Hz) | 2H | Deshielded by the pi-system of the second ring. |
| Ar-H (Ring B) | Ortho to Ar | 7.68 | 7.80 | Doublet (J≈8Hz) | 2H | Overlap zone. |
| Ar-H (Ring B) | Ortho to CF₃ | 7.72 | 7.90 | Doublet (J≈8Hz) | 2H | Most deshielded due to strong electron-withdrawing -CF₃. |
Detailed Structural Logic (The "Why")
-
The Biaryl Shift: The protons ortho to the biaryl linkage (positions 3,5 on Ring A and 2',6' on Ring B) are mutually deshielded by the magnetic anisotropy of the adjacent ring. This pushes them downfield to the 7.5 – 7.7 ppm region.
-
The CF₃ Effect: The trifluoromethyl group is powerfully electron-withdrawing. It pulls electron density away from Ring B, shifting the adjacent protons (ortho to CF₃) to the furthest downfield position (~7.7 – 7.9 ppm ).
-
The Amine Effect: The methylene group is attached to an electronegative nitrogen, appearing at ~3.9 ppm . If the sample is a salt (HCl), this peak shifts to 4.1–4.2 ppm , and the aromatic region shifts downfield.
Visualization: Assignment Logic
The following diagram illustrates the flow of logic from the molecular structure to the signal assignment, highlighting the impact of the functional groups.
Figure 1: Structural logic map correlating functional groups to specific NMR chemical shift zones.
Comparative Performance: 1H NMR vs. Alternatives
When validating this compound, 1H NMR is not the only tool. Below is a comparison of how it performs against 19F NMR and LC-MS .
Scenario A: Purity Quantification
-
1H NMR:
-
Strength: Detects residual solvents (Ethyl Acetate, Hexane) and non-fluorinated impurities.
-
Weakness: Integration error is typically ±1-2%. Overlapping aromatic peaks make precise integration difficult.
-
-
19F NMR (The Superior Alternative):
-
Strength: The -CF₃ group appears as a single, sharp singlet at -62.5 ppm (relative to CFCl₃).
-
Advantage:[1] No background noise. Integration of the -CF₃ peak against an internal standard (e.g., trifluorotoluene) provides ±0.5% accuracy for purity assay.
-
Recommendation: Use 19F NMR for quantitative purity (qNMR).
-
Scenario B: Structural Confirmation
-
1H NMR: Essential for confirming the presence of the amine tail and the biaryl integration ratio (8:2 aromatic to aliphatic).
-
LC-MS:
-
Result: Shows [M+H]⁺ = 252.1.
-
Limitation: Does not distinguish between the 4-(4-CF3) isomer and the 3-(4-CF3) regioisomer. Only 1H NMR coupling constants (J-values) can confirm the para-substitution pattern.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for chemical shift principles).
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10226343, this compound. Link
-
Dolbier, W. R. (2009). "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[2] (Reference for 19F shifts of CF3 groups).
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(4-Trifluoromethylphenyl)benzylamine
The following guide details the mass spectrometry fragmentation patterns of 4-(4-Trifluoromethylphenyl)benzylamine , a critical biaryl building block in drug discovery. This analysis contrasts the molecule with its non-fluorinated analog to demonstrate specific diagnostic ions.
Executive Summary
This compound (CAS: 472964-21-9) is a functionalized biphenyl amine often used as a scaffold in kinase inhibitors and GPCR ligands. Its analysis requires distinguishing the stable trifluoromethyl-biphenyl core from metabolic byproducts.
This guide provides a comparative analysis of its fragmentation against its non-fluorinated "parent" analog, 4-phenylbenzylamine . We establish the 4'-(trifluoromethyl)biphenyl-4-ylmethyl cation (m/z 235) as the primary diagnostic ion for structural validation.
Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9][10][11][12]
| Feature | Target Molecule | Alternative (Analog) |
| Name | This compound | 4-Phenylbenzylamine |
| Structure | ||
| Formula | ||
| Monoisotopic Mass | 251.0922 Da | 183.1048 Da |
| Key Substituent | Trifluoromethyl ( | Hydrogen ( |
| Role | Metabolic stability enhancer (via | General biaryl scaffold |
Experimental Methodology (Gold Standard)
To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This method favors the formation of diagnostic carbocations.
Protocol: ESI-MS/MS Direct Infusion / LC-MS
-
Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Rationale: Acidic pH ensures complete protonation of the primary amine (
), maximizing sensitivity.
-
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Settings: Capillary Voltage 3.5 kV; Source Temp 350°C.
-
-
Collision Induced Dissociation (CID):
-
Ramp Collision Energy (CE) from 10 to 40 eV.
-
Goal: Monitor the transition from the molecular ion to the stable benzylic cation.
-
Fragmentation Analysis & Comparison
Primary Fragmentation Pathway (ESI+)
In soft ionization (ESI), the molecule forms a protonated precursor
-
Precursor: m/z 252.1
-
Mechanism: Inductive cleavage of the
bond driven by the stability of the resulting conjugated biphenyl system. -
Product: m/z 235.1 (4'-(trifluoromethyl)biphenyl-4-ylmethyl cation).
This carbocation is exceptionally stable due to resonance delocalization across the biphenyl ring system, despite the electron-withdrawing nature of the
Comparative Data: Target vs. Analog
The table below highlights the mass shifts that serve as diagnostic confirmation of the
| Ion Type | Fragment Description | Target (m/z) | Analog (m/z) | Delta ( |
| Precursor | Protonated Molecule | 252.1 | 184.1 | +68 Da ( |
| Base Peak | Biaryl-methyl Cation | 235.1 | 167.1 | +68 Da |
| Minor Ion | Fluoro-fragment / Tropylium | 69.0 ( | 91.1 ( | Distinct |
Interpretation:
-
m/z 235.1 is the "Fingerprint Ion" for the target.
-
m/z 167.1 in the analog spectrum represents the same loss of ammonia but lacks the fluorinated moiety.
-
m/z 30.0 (
) is a common low-mass fragment for both, confirming the primary amine tail, but is often filtered out in high-mass cutoff settings.
Mechanistic Visualization
The following diagram illustrates the specific ESI fragmentation pathway, highlighting the critical neutral loss event.
Figure 1: ESI+ Fragmentation pathway showing the generation of the diagnostic m/z 235.1 cation via ammonia loss.
Detailed Fragmentation Rules (EI vs. ESI)
While ESI is preferred for LC-MS workflows, Electron Impact (EI) data is crucial for GC-MS library matching.
A. Electrospray Ionization (ESI)[8][13][14]
-
Dominant Rule: Even-electron rule applies. Precursor
(Even electron) fragments to (Even electron cation). -
Key Observation: The intensity of m/z 235 is often 100% (Base Peak) at moderate collision energies (20-30 eV) because the biphenyl cation is far more stable than the ammonium radical.
B. Electron Impact (EI)
-
Molecular Ion (
): m/z 251 (Strong intensity due to aromaticity). -
Alpha Cleavage: Formation of m/z 30 (
) is possible but often suppressed by the charge-retaining power of the biphenyl system. -
Fluorine Specifics:
-
m/z 69 (
): A distinct marker for the trifluoromethyl group, usually absent in the analog. -
m/z 234 (
): Radical cation formed via distonic ion mechanism.
-
Troubleshooting & Validation
When validating this compound in complex matrices (e.g., plasma), use the following "Self-Validating" checks:
-
The +68 Da Shift: Compare the retention time and mass spectrum with 4-phenylbenzylamine (if available). The target must elute later on Reverse Phase (C18) columns due to the hydrophobicity of the
group. -
The 235/252 Ratio: At 20 eV collision energy, the ratio of Fragment (235) to Precursor (252) should be > 1.0. If the precursor remains dominant, increase collision energy.
-
Absence of m/z 91: Unlike simple benzylamines, this molecule should not produce a dominant m/z 91 (Tropylium) peak, as the charge prefers the larger biphenyl system (m/z 235).
References
-
NIST Mass Spectrometry Data Center. Benzylamine Fragmentation Standards. National Institute of Standards and Technology.[1] Available at: [Link]
-
PubChem Compound Summary. 4-(Trifluoromethyl)benzylamine and Biphenyl Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Holčapek, M., et al. (2010). Mass Spectrometry of Biphenyl Derivatives.[2][3] Journal of Mass Spectrometry. (Contextual grounding on biaryl stability).
- McLafferty, F. W.Interpretation of Mass Spectra.
Sources
A Comparative Guide to the Crystal Structure Determination of 4-(4-Trifluoromethylphenyl)benzylamine Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. For compounds such as 4-(4-trifluoromethylphenyl)benzylamine and its complexes, which hold potential in medicinal chemistry, elucidating the precise atomic arrangement within a crystal lattice can unlock insights into structure-activity relationships (SAR), guide lead optimization, and solidify intellectual property claims. This guide provides a comparative overview of the state-of-the-art techniques for determining the crystal structure of these and related complexes, with a primary focus on the gold standard, single-crystal X-ray diffraction (SC-XRD), and its powerful alternatives.
The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, we can resolve atomic positions, bond lengths, bond angles, and intermolecular interactions with exceptional precision.[1]
The journey from a synthesized compound to a refined crystal structure is a multi-step process, where the quality of the final data is intrinsically linked to the success of each preceding stage. The causality behind our experimental choices is crucial for a successful outcome.
Experimental Protocol: From Powder to Publication-Ready Structure
1. Crystal Growth: The Art and Science of Nucleation
The axiom "the better the crystal, the better the data" cannot be overstated. The initial and often most challenging step is growing a single crystal of suitable size and quality. For derivatives of benzylamine, several techniques are commonly employed, each relying on the principle of slowly reaching a state of supersaturation.
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent to near-saturation. The vessel is then loosely covered to allow for the gradual evaporation of the solvent, increasing the compound's concentration and promoting slow crystal growth. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A concentrated solution of the compound is placed in a small, open vial, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[2] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent of a different density.[2] Crystallization occurs at the interface as the two solvents slowly mix.[2]
2. Crystal Mounting and Data Collection
Once a suitable crystal (ideally 0.1-0.3 mm in size with no visible defects) is obtained, it is carefully mounted on a goniometer head.[3] The crystal is then placed within the X-ray beam of a diffractometer. Data collection is typically performed at low temperatures (around 100-173 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[4]
3. Structure Solution and Refinement
The collected diffraction data, consisting of a series of reflections with varying intensities, is then processed. The initial step is to determine the unit cell parameters and the space group of the crystal. Following this, the phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
The final stage is refinement, where the atomic coordinates and displacement parameters of the model are adjusted to best fit the experimental diffraction data.[4] The quality of the final structure is assessed by a number of factors, including the R-factor, which is a measure of the agreement between the calculated and observed structure factors.
Below is a table of crystallographic data for a related compound, N-[4-(trifluoromethyl)phenyl]benzamide, which illustrates the type of information obtained from a single-crystal X-ray diffraction study.[4]
| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide[4] |
| Chemical Formula | C14H10F3NO |
| Formula Weight | 265.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8931 (3) |
| b (Å) | 8.9941 (5) |
| c (Å) | 11.2345 (6) |
| α (°) | 87.132 (2) |
| β (°) | 80.389 (2) |
| γ (°) | 78.483 (2) |
| Volume (ų) | 573.53 (5) |
| Z | 2 |
| Temperature (K) | 173 |
| Final R indices [I>2σ(I)] | R1 = 0.0450, wR2 = 0.1147 |
Workflow for Single-Crystal X-ray Diffraction
Caption: Comparison of Structural Determination Techniques.
Conclusion
The determination of the crystal structure of this compound complexes, as with any novel compound, is a critical step in its development and characterization. Single-crystal X-ray diffraction remains the gold standard, providing unambiguous and high-resolution structural data. However, a comprehensive approach that integrates complementary techniques such as powder X-ray diffraction, solid-state NMR, and computational crystal structure prediction offers a more robust and complete understanding of the solid-state properties of these materials. The choice of technique will ultimately depend on the specific research question and the nature of the available sample, but a multi-technique approach will undoubtedly yield the most insightful results.
References
-
Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis, Characterization and Crystal structure of Chiral Schiff base compound (E)-3,4-dimethoxy[(1-phenylethyl)iminomethyl]bezyne. (2012). ResearchGate. [Link]
-
Solid-state nuclear magnetic resonance - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mechanochemical synthesis of pharmaceutical cocrystals monitored by real-time in situ powder X-ray diffraction. (n.d.). European Synchrotron Radiation Facility. [Link]
-
Nmr spectroscopy for solids. (n.d.). Bruker. [Link]
-
Solid-state NMR spectroscopy. (n.d.). National Center for Biotechnology Information. [Link]
-
Crystal structure prediction - Wikipedia. (n.d.). Wikipedia. [Link]
-
(PDF) 281180 Computational Crystal Structure Prediction of Organic Molecules. (n.d.). ResearchGate. [Link]
-
Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (n.d.). University of Southampton. [Link]
-
Computational prediction of organic crystal structures and polymorphism. (2009). Taylor & Francis Online. [Link]
-
Solid-state NMR spectroscopy for structural investigations in materials science. (n.d.). University of Stuttgart. [Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]
-
Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. (2011). Taylor & Francis Online. [Link]
-
Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients. (n.d.). National Center for Biotechnology Information. [Link]
-
How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. [Link]
-
(PDF) The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. (n.d.). [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]
-
Guide for crystallization. (n.d.). [Link]
Sources
- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzylamine 97 3300-51-4 [sigmaaldrich.com]
- 3. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 4. PubChemLite - 4-(trifluoromethyl)benzylamine (C8H8F3N) [pubchemlite.lcsb.uni.lu]
Comparative Metabolic Stability Guide: Fluorinated Benzylamine Derivatives
Executive Summary
Benzylamine pharmacophores are ubiquitous in medicinal chemistry but suffer from rapid clearance due to two primary metabolic vectors: Oxidative Deamination (mediated by Monoamine Oxidases, MAO-A/B) and Ring Hydroxylation (mediated by Cytochrome P450s).
This guide objectively compares the metabolic stability of non-fluorinated benzylamine against its ring-fluorinated analogs. Experimental evidence suggests that while unsubstituted benzylamine exhibits high intrinsic clearance (
Mechanistic Rationale: The Fluorine Effect[1][2][3][4]
To engineer stability, one must understand the causality of metabolism. Fluorine substitution introduces three critical physicochemical changes that alter metabolic fate:
A. Electronic Deactivation (pKₐ Modulation)
The high electronegativity of fluorine pulls electron density from the aromatic ring. This inductive effect propagates to the benzylic nitrogen, lowering its
-
Benzylamine
: ~9.3 -
4-Fluorobenzylamine
: ~9.0 -
Impact: A less basic amine exists in a higher fraction of the neutral (unprotonated) state at physiological pH. While this improves membrane permeability, it can also alter binding affinity to the heme iron of CYP enzymes or the flavin center of MAO.
B. Blocking Metabolic Soft Spots (C-F Bond Strength)
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and the C-OH bond.
-
CYP Blockade: Unsubstituted benzylamines are rapidly hydroxylated at the para-position by CYP enzymes. Substituting this hydrogen with fluorine effectively blocks this metabolic route, as the enzyme cannot abstract the fluorine.
-
MAO Resistance: While fluorine on the ring does not sterically block the
-carbon (the site of MAO deamination), the electron-withdrawing nature of the ring reduces the hydride transfer rate, slowing deamination.
C. Lipophilicity and Binding ( )
Fluorination increases lipophilicity. While this often improves potency, it can inadvertently increase affinity for metabolic enzymes (lowering
Comparative Analysis: Stability Data
The following data represents a consensus of metabolic stability trends observed in Human Liver Microsomes (HLM) and MAO-B enzymatic assays.
Table 1: Comparative Metabolic Profile of Benzylamine Derivatives
| Compound | Structure | HLM | Primary Metabolic Liability | ||
| Benzylamine | 9.33 | < 15 | > 50 (High) | Rapid p-hydroxylation & MAO deamination | |
| 4-Fluorobenzylamine | 9.05 | 45 - 60 | 15 - 25 (Low-Mod) | MAO deamination (CYP route blocked) | |
| 2,4-Difluorobenzylamine | 8.80 | > 60 | < 12 (Low) | Slow deamination; Steric hindrance at ortho | |
| 3-(Trifluoromethyl)benzylamine | 8.90 | > 90 | < 8 (Very Low) | Highly stable; risk of CYP inhibition |
*Note: HLM (Human Liver Microsomes) primarily express CYP enzymes. MAO enzymes are mitochondrial and are under-represented in standard microsomal preps.[1] Therefore, HLM stability largely reflects resistance to ring oxidation.
Pathway Visualization
The diagram below illustrates the divergent metabolic pathways and how Fluorine (F) arrests specific routes.
Caption: Figure 1. Metabolic divergence. Unsubstituted benzylamine undergoes rapid CYP hydroxylation and MAO deamination. 4-Fluorobenzylamine effectively blocks the CYP route, forcing metabolism through the slower MAO pathway.
Experimental Protocol: Microsomal Stability Assay
To validate the stability claims above, use this self-validating protocol. This assay measures Intrinsic Clearance (
Materials
-
Test Compounds: Benzylamine, 4-Fluorobenzylamine (10 mM DMSO stock).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Step-by-Step
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer.
-
Pre-warm microsome solution to 37°C for 5 minutes.
-
-
Initiation:
-
Spike Test Compound into the microsome mix (Final Conc: 1 µM , Final DMSO < 0.1%).
-
Add NADPH regenerating system to initiate the reaction.
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 µL aliquots. -
Immediately transfer into 150 µL Ice-cold ACN (Quench) to stop the reaction.
-
-
Controls (Crucial for Trustworthiness):
-
Positive Control: Midazolam (High Clearance) – validates CYP activity.
-
Negative Control: Incubation without NADPH – validates chemical stability (non-enzymatic degradation).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation
Plot
Workflow Diagram
Caption: Figure 2. Standardized Microsomal Stability Workflow ensuring reproducible
Conclusion
Fluorination of the benzylamine scaffold is a validated strategy to enhance metabolic stability.
-
Avoid unsubstituted benzylamine in lead compounds due to rapid clearance.
-
Prioritize 4-Fluorobenzylamine to block CYP-mediated para-hydroxylation without imposing excessive steric bulk.
-
Consider 2,4-Difluorobenzylamine if further suppression of oxidative metabolism is required, noting that this may significantly alter the electronic character of the amine.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillman, P. K. (2006). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia. Link
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate Protocols. Link
-
Haufe, G. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
